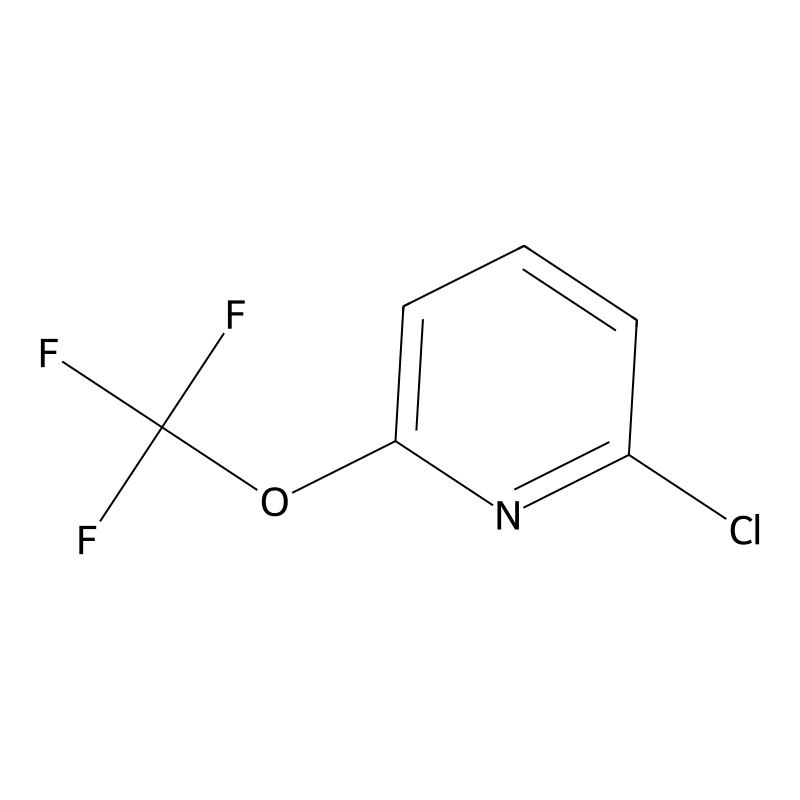2-Chloro-6-(trifluoromethoxy)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
2-Chloro-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C₆H₃ClF₃NO and a molecular weight of 181.54 g/mol. It is characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to a pyridine ring. This compound appears as a white to colorless powder and has a melting point of approximately 33 °C and a boiling point of 78 °C at 23 mmHg. Its solubility in water is low, making it more suitable for organic solvents .
Synthesis and Characterization:
2-Chloro-6-(trifluoromethoxy)pyridine is an organic compound synthesized through various methods, including palladium-catalyzed reactions and nucleophilic aromatic substitution. Studies have explored its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Potential Applications:
Research suggests that 2-Chloro-6-(trifluoromethoxy)pyridine might hold potential applications in several scientific fields:
- Medicinal Chemistry: Due to the presence of the fluorine atom and the heterocyclic pyridine ring, this compound could be investigated for its potential biological activity. Studies have explored its use in the development of novel therapeutic agents, but further research is needed to determine its efficacy and safety.
- Material Science: The unique properties of 2-Chloro-6-(trifluoromethoxy)pyridine, such as its electronic structure and thermal stability, have sparked interest in its potential use in material science. Research has explored its incorporation into polymers and other materials to potentially enhance their properties, but further investigation is necessary.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
- Reductive Dechlorination: Utilizing palladium catalysts, this compound can be transformed into other functionalized pyridines.
- Reactions with Electrophiles: The electron-withdrawing trifluoromethoxy group enhances the reactivity of the pyridine ring towards electrophilic aromatic substitution .
Research indicates that 2-Chloro-6-(trifluoromethoxy)pyridine exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which suggests potential applications in pharmaceuticals as an antimicrobial agent. Additionally, investigations into its interactions with DNA have revealed insights into its structural properties and possible mechanisms of action against microbial targets .
Several synthesis methods have been developed for 2-Chloro-6-(trifluoromethoxy)pyridine:
- Direct Halogenation: Chlorination of 6-(trifluoromethoxy)pyridine using chlorine gas or chlorinating agents.
- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate the introduction of the trifluoromethoxy group onto the pyridine ring.
- Concise Multi-Step Synthesis: A three-step synthesis approach involving readily available precursors has been reported, emphasizing efficiency and yield .
The unique properties of 2-Chloro-6-(trifluoromethoxy)pyridine make it suitable for various applications:
- Pharmaceuticals: Its antimicrobial activity positions it as a candidate for drug development.
- Agricultural Chemicals: Potential use in agrochemicals due to its efficacy against plant pathogens.
- Material Science: As a building block in the synthesis of advanced materials and polymers .
Interaction studies have focused on the compound's ability to bind with biological macromolecules such as proteins and nucleic acids. These studies reveal that 2-Chloro-6-(trifluoromethoxy)pyridine can form stable complexes, which may contribute to its biological activity. The investigation into its DNA interaction suggests that it may interfere with nucleic acid processes, providing insights into its potential therapeutic applications .
Several compounds share structural similarities with 2-Chloro-6-(trifluoromethoxy)pyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | 1227511-58-1 | 0.88 | Contains an additional fluorine atom |
| 6-Chloro-2-(trifluoromethyl)pyridin-3-amine | 117519-13-8 | 0.84 | Amino group introduces basicity |
| 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 | 0.83 | Nitrile group enhances reactivity |
| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | 386704-06-9 | 0.83 | Similarity in structure but different functional groups |
| 2-Chloro-6-(trifluoromethyl)nicotinaldehyde | 944900-06-5 | 0.80 | Aldehyde functionality adds reactivity |
The uniqueness of 2-Chloro-6-(trifluoromethoxy)pyridine lies in its trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions compared to these similar compounds.








